REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].O.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([CH:13]=O)=O.[BH4-].[Na+].O>C(O)C>[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH:11]1[CH2:13][NH:4][CH2:1][CH2:2][NH:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S1C(=CC=C1)C(=O)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for an additional 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the procedure of F
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for an additional 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the ethanol removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The remaining aqueous solution is extracted with methylene chloride (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried with potassium carbonate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |